molecular formula C9H13NO3 B13693373 Ethyl 3-Amino-4-ethylfuran-2-carboxylate

Ethyl 3-Amino-4-ethylfuran-2-carboxylate

Cat. No.: B13693373
M. Wt: 183.20 g/mol
InChI Key: OCUXHCJCJSKQJH-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-4-ethylfuran-2-carboxylate is a heterocyclic organic compound that features a furan ring substituted with an amino group, an ethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-4-ethylfuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-4-ethylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 3-amino-4-ethylfuran-2-carbinol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Amino-4-ethylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-4-ethylfuran-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The furan ring and amino group may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Amino-4-ethylfuran-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 3-amino-4-ethylfuran-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-6-5-13-8(7(6)10)9(11)12-4-2/h5H,3-4,10H2,1-2H3

InChI Key

OCUXHCJCJSKQJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1N)C(=O)OCC

Origin of Product

United States

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